molecular formula C16H20ClN5O2S2 B2915322 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886941-97-5

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2915322
CAS No.: 886941-97-5
M. Wt: 413.94
InChI Key: QFEXENLFJGEYFT-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol compound.

    Substitution with tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-chloro-4-methylphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring-opening or amine formation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • **2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

Uniqueness

The presence of the 3-chloro-4-methylphenyl group in 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide distinguishes it from similar compounds. This substitution pattern can influence its reactivity, binding affinity, and overall biological activity, making it a unique candidate for further research.

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiadiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₈N₄O₂S₂, with a molecular weight of approximately 318.43 g/mol. The structural components include:

  • Thiadiazole ring : Known for its biological activity.
  • Sulfanyl group : Enhances interaction with biological targets.
  • Acetamide moiety : Contributes to the compound's solubility and reactivity.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial or cancer cell survival.
  • Receptor Modulation : It may act as a ligand for certain receptors involved in disease processes.
  • Pathway Interference : The compound could modulate biological pathways relevant to inflammation and cell proliferation.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Studies have shown that compounds with similar structural features exhibit promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented:

  • A review highlighted that 1,3,4-thiadiazole derivatives demonstrate significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains .
Compound TypeActivityTarget Organisms
Thiadiazole DerivativesAntibacterialStaphylococcus aureus, Escherichia coli
Thiadiazole DerivativesAntifungalCandida albicans, Aspergillus niger

Case Studies

Several studies have focused on the biological activity of thiadiazole compounds:

  • Antimicrobial Screening : Compounds were tested against various bacterial strains, showing effective inhibition rates comparable to standard antibiotics like ampicillin .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating significant cytotoxicity against cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Reaction of hydrazinecarbothioamide with acyl chloride.
  • Coupling with amines to form the final product.

This synthetic route can be optimized for yield and purity using modern techniques such as continuous flow reactors.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2S2/c1-9-5-6-10(7-11(9)17)18-12(23)8-25-15-22-21-14(26-15)19-13(24)20-16(2,3)4/h5-7H,8H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXENLFJGEYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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